4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline
Description
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline is an organic compound with the molecular formula C13H14N2O. It is a derivative of aniline, featuring a pyridine ring substituted with a methyl group and an aniline moiety connected via an ether linkage.
Properties
IUPAC Name |
4-methyl-3-(4-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-15-13(7-9)16-12-8-11(14)4-3-10(12)2/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXARDREVQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 3-nitroanisole.
Nitration: The nitro group of 3-nitroanisole is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Ether Formation: The resulting 3-aminoanisole is then reacted with 4-methylpyridine in the presence of a base like potassium carbonate (K2CO3) to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]benzoic acid
- 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]phenol
- 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]benzaldehyde
Uniqueness
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline is unique due to its specific structural features, such as the presence of both an aniline and a pyridine moiety connected via an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure and Properties
The structure of this compound can be broken down into two main components:
- Aniline Derivative : The aniline part contributes to its reactivity and biological properties.
- Pyridine Moiety : The presence of the pyridine ring enhances the compound's interaction with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that compounds containing pyridine and aniline structures exhibit significant antimicrobial activity. A study by Wang et al. highlighted that pyridine derivatives showed effective antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of additional functional groups, such as amino or hydroxyl groups, tends to enhance these activities.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 μg/mL |
| Other Pyridine Derivatives | S. aureus | 15 μg/mL |
| Other Pyridine Derivatives | P. aeruginosa | 30 μg/mL |
Antiviral Activity
The antiviral potential of pyridine derivatives has also been explored, particularly in the context of emerging viral infections like COVID-19. The structural features of this compound may facilitate interactions with viral proteins, potentially inhibiting their function .
Mechanistic Studies
Computational studies have been conducted to understand the reaction mechanisms involving 4-methyl aniline derivatives with reactive species such as hydroxyl radicals. These studies indicate that the reactivity is influenced by temperature and pressure conditions, which could impact the biological efficacy under different physiological environments .
Study on Antibacterial Efficacy
A recent study synthesized several pyridine-based compounds and tested their antibacterial properties against a panel of pathogens. The findings revealed that compounds similar to this compound demonstrated varying degrees of effectiveness against strains like Klebsiella pneumoniae and Bacillus subtilis. The study concluded that modifications in the alkyl chain length significantly affected antimicrobial potency .
Synergistic Effects with Other Agents
Research has also indicated that combining this compound with other antimicrobial agents could enhance its efficacy. For instance, a combination therapy involving this compound and traditional antibiotics showed improved outcomes in vitro against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
